molecular formula C9H12N2O6 B159358 AMOA NON-NMDA GLUTAMATE RE CAS No. 131417-68-0

AMOA NON-NMDA GLUTAMATE RE

Cat. No.: B159358
CAS No.: 131417-68-0
M. Wt: 244.20 g/mol
InChI Key: OKLRJJIBPYTEDZ-UHFFFAOYSA-N
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Description

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is a chemical compound known for its role as a non-NMDA glutamate receptor antagonist. It is primarily used in scientific research to study synaptic transmission and neurological disorders . This compound is a derivative of isoxazole and is structurally related to other amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMOA NON-NMDA GLUTAMATE RE involves several steps. One common method includes the reaction of 3-methyl-4-isoxazolecarboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications in research. large-scale synthesis can be achieved using automated synthesis machines that follow the same principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a non-NMDA glutamate receptor antagonist. It binds to the receptor and inhibits the action of glutamate, a neurotransmitter. This inhibition prevents the excitatory signals from being transmitted, which is useful in studying neurological disorders and potential treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is unique due to its specific binding affinity and inhibitory effects on non-NMDA glutamate receptors. This makes it particularly valuable in research focused on synaptic transmission and neurological disorders .

Properties

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRJJIBPYTEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926613
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130146-18-8, 131417-68-0
Record name 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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